2-(Trimethylsilyl)ethanol
Description
Historical Context and Evolution of Organosilicon Chemistry
The journey into the world of organosilicon chemistry began in the 19th century. A landmark achievement occurred in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane compound. iust.ac.irwikipedia.org In the same year, they also prepared tetraethylsilane. numberanalytics.comsbfchem.com These pioneering efforts laid the groundwork for a new branch of chemistry focused on compounds containing carbon-silicon bonds. wikipedia.org
The early 20th century witnessed extensive and foundational research by Frederic S. Kipping, who is often considered a pioneer in the field. iust.ac.irwikipedia.org Kipping's work from 1898 to 1944, detailed in numerous publications, included the use of Grignard reagents to synthesize a variety of alkyl- and arylsilanes. richsilicone.com He also coined the term "silicone" in 1904. iust.ac.irwikipedia.org The subsequent development of silicone polymers, particularly after the invention of a direct synthesis method for organochlorosilanes by Eugene G. Rochow in the 1940s, revolutionized various industries. richsilicone.com These polymers found widespread use due to their high thermal stability, water repellency, and electrical insulation properties. sbfchem.com
Over the decades, the focus of organosilicon chemistry has expanded significantly beyond polymers. numberanalytics.com Researchers began to appreciate the unique electronic and steric properties of the silicon atom and its influence on the reactivity of adjacent functional groups. This led to the development of a vast array of organosilicon reagents, which are now indispensable in modern organic synthesis for applications ranging from cross-coupling reactions to their use as protecting groups. numberanalytics.com
Significance of 2-(Trimethylsilyl)ethanol in Modern Synthetic Design
This compound, a colorless liquid with the chemical formula C₅H₁₄OSi, has carved out a crucial niche in modern synthetic strategies. ontosight.ai Its primary significance lies in its function as a versatile protecting group for a variety of functional groups, including hydroxyls, carboxylic acids, amines, and phosphates. chemimpex.comfishersci.sechemicalbook.com The utility of the 2-(trimethylsilyl)ethyl (TSE) group stems from its stability under a wide range of reaction conditions and, most importantly, its susceptibility to clean and selective cleavage under specific, mild conditions. elsevierpure.commdpi.com
The key to the functionality of the TSE protecting group is the β-silyl effect. The presence of the silicon atom beta to the oxygen (or other heteroatom) allows for a facile elimination reaction, typically initiated by a fluoride (B91410) ion source. harvard.edu This reaction proceeds through a stable β-silyl carbocation intermediate, leading to the formation of the deprotected functional group, ethylene, and a volatile silyl (B83357) fluoride, which are easily removed from the reaction mixture. mdpi.com This clean deprotection mechanism is a significant advantage over many other protecting groups that can leave behind difficult-to-remove byproducts.
The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group, derived from this compound, is a widely used protecting group for amines. tcichemicals.com Similarly, 2-(trimethylsilyl)ethyl esters are valuable for protecting carboxylic acids, offering an alternative to more common ester protecting groups that might be sensitive to the desired reaction conditions. mdpi.com The strategic use of this compound and its derivatives allows chemists to mask reactive sites in a molecule, perform transformations on other parts of the molecule, and then selectively unmask the original functional group, a fundamental concept in the total synthesis of complex natural products and pharmaceuticals. chemimpex.com
Physical Properties of this compound
| Property | Value |
| CAS Number | 2916-68-9 |
| Molecular Formula | C₅H₁₄OSi |
| Molecular Weight | 118.25 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 71-73 °C at 35 mmHg |
| Density | 0.825 g/mL at 25 °C |
| Refractive Index | 1.423 at 20 °C |
Data sourced from multiple references. sigmaaldrich.comnist.gov
Scope and Objectives of the Research Review
This research review aims to provide a focused and comprehensive overview of the chemical compound this compound, with a strict emphasis on its role in advanced chemical research. The primary objective is to detail the historical development of organosilicon chemistry that led to the prominence of reagents like this compound.
Furthermore, this review will elucidate the significance of this compound in modern synthetic design. This will involve a detailed examination of its application as a protecting group for various functionalities. The underlying chemical principles governing its stability and selective cleavage will be a key area of focus.
The scope of this article is intentionally limited to the chemical properties, synthesis, and applications of this compound within the realm of synthetic organic chemistry. It will not extend to topics outside of this defined boundary. The content is structured to provide a scientifically accurate and thorough resource for researchers and students interested in the practical applications of this important organosilicon reagent.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-trimethylsilylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14OSi/c1-7(2,3)5-4-6/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGINKJHQQQORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183421 | |
| Record name | 2-(Trimethylsilyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2916-68-9 | |
| Record name | 2-(Trimethylsilyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2916-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trimethylsilyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trimethylsilyl)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Trimethylsilyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trimethylsilyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(TRIMETHYLSILYL)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF24TDM0VO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2 Trimethylsilyl Ethanol and Its Derivatives
Established Synthetic Pathways for 2-(Trimethylsilyl)ethanol
Three principal methods for the preparation of this compound have been widely reported and utilized. chemicalbook.comchemdad.com These include a Reformatsky-type reaction followed by reduction, the transformation of vinyltrimethylsilane (B1294299), and a Grignard reagent-based synthesis.
One of the primary routes to this compound begins with a Reformatsky-type reaction. google.com This process involves the treatment of an α-halo ester, such as ethyl bromoacetate, with zinc dust to form an organozinc reagent, also known as a Reformatsky enolate. chemicalbook.comwikipedia.org This enolate then reacts with chlorotrimethylsilane (B32843) to yield ethyl trimethylsilylacetate. chemicalbook.comgoogle.com The classical Reformatsky reaction is a valuable method for carbon-carbon bond formation. nih.gov
The resulting ester, ethyl trimethylsilylacetate, is subsequently reduced to the target alcohol, this compound. google.com This reduction can be efficiently carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or a borane-tetrahydrofuran (B86392) (BH₃-THF) complex. chemicalbook.comchemdad.com
Table 1: Summary of the Reformatsky-type Reaction Pathway
| Step | Starting Materials | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Silylation | Ethyl bromoacetate | Zinc (Zn), Chlorotrimethylsilane ((CH₃)₃SiCl) | Ethyl (trimethylsilyl)acetate |
| 2. Reduction | Ethyl (trimethylsilyl)acetate | Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran (BH₃-THF) | This compound |
Another established pathway utilizes vinyltrimethylsilane as the starting material. chemicalbook.comchemdad.com This method involves the addition of the elements of water across the carbon-carbon double bond of the vinylsilane. Two primary reactions to achieve this transformation are hydroboration/oxidation and oxymercuration/demercuration.
The hydroboration/oxidation sequence is a two-step process that results in the anti-Markovnikov addition of water. Vinyltrimethylsilane is first treated with a hydroborating agent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidative workup with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) to yield this compound. chemicalbook.comnih.gov This method is particularly noted for its high regioselectivity with terminal alkenes. nih.gov
Alternatively, the oxymercuration/demercuration reaction can be employed. This process typically involves the reaction of the alkene with mercury(II) acetate (B1210297) in a water-THF mixture, followed by in-situ reduction of the organomercury intermediate with sodium borohydride.
Table 2: Summary of Vinyltrimethylsilane Transformation Pathways
| Method | Starting Material | Key Reagents | Product |
|---|---|---|---|
| Hydroboration/Oxidation | Vinyltrimethylsilane | 1. Borane complex (e.g., 9-BBN) 2. H₂O₂, NaOH | This compound |
| Oxymercuration/Demercuration | Vinyltrimethylsilane | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ | This compound |
Often considered the most convenient route, the Grignard reagent synthesis provides a direct method for preparing this compound. chemicalbook.comchemdad.com The synthesis begins with the formation of a Grignard reagent from (chloromethyl)trimethylsilane by reacting it with magnesium metal in an ethereal solvent like THF. chemicalbook.comthieme.com
This organometallic reagent, (trimethylsilyl)methylmagnesium chloride, is then reacted with paraformaldehyde (a solid, stable source of formaldehyde). chemicalbook.comchemdad.com An acidic workup of the reaction mixture subsequently yields the desired product, this compound.
Table 3: Summary of the Grignard Reagent Pathway
| Step | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Grignard Formation | (Chloromethyl)trimethylsilane | Magnesium (Mg) | (Trimethylsilyl)methylmagnesium chloride |
| 2. Carbonyl Addition | (Trimethylsilyl)methylmagnesium chloride | Paraformaldehyde ((CH₂O)n) | This compound |
Advanced Synthetic Approaches to this compound
While this compound itself is an achiral molecule, advanced synthetic principles are critical for the preparation of its more complex, functionalized, and chiral derivatives. These approaches focus on achieving high levels of selectivity.
Chemo- and regioselectivity are crucial concepts in the synthesis of complex molecules that contain multiple functional groups or reactive sites. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity refers to the preference for reaction at one position over another.
In the context of synthesizing derivatives of this compound, these principles are paramount. For instance, in a poly-unsaturated substrate, a selective hydroboration of the vinylsilane moiety over other internal double bonds could be achieved by using a sterically hindered and regioselective hydroborating reagent like 9-BBN. nih.gov The development of synthetic methods that allow for catalyst-free, one-pot chemo- and regioselective reactions under mild conditions is an active area of research for constructing complex molecular architectures. mdpi.com
Asymmetric synthesis is the process of converting an achiral starting material into a chiral product in a way that produces unequal amounts of stereoisomers. uwindsor.ca This is of immense importance as the biological activity of many molecules is dependent on their specific stereochemistry. nih.gov While this compound is achiral, methods of asymmetric synthesis are essential for preparing its chiral derivatives, where a stereocenter is present elsewhere in the molecule.
Chiral induction, the transfer of chirality from a chiral substance to a new stereocenter, can be achieved through several strategies:
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. tcichemicals.com Versatile auxiliaries, such as chiral oxazolidinones, can be used to direct diastereoselective reactions, after which the auxiliary is removed to reveal the enantiomerically enriched product. sigmaaldrich.com
Chiral Catalysts: The use of chiral catalysts, including transition metal complexes with chiral ligands or chiral organocatalysts, can promote the formation of one enantiomer over the other. acs.org
Chiral Reagents: Employing a stoichiometric amount of a chiral reagent can introduce asymmetry into the product.
For example, an asymmetric reduction of a ketone precursor containing a trimethylsilyl (B98337) ethyl moiety using a chiral reducing agent could produce a specific enantiomer of a chiral this compound derivative.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is critical for minimizing environmental impact and improving process efficiency. Key considerations include maximizing atom economy, utilizing renewable feedstocks, and employing catalytic methods over stoichiometric reagents.
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Traditional routes to this compound vary in their atom economy. chemicalbook.com
Reduction Route: The synthesis involving the reduction of ethyl trimethylsilylacetate with reagents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃·THF) also presents atom economy challenges. chemicalbook.com Reduction with LiAlH₄ generates significant aluminum salt waste that must be separated and disposed of.
Hydrosilylation/Hydroboration Route: The addition of a Si-H or B-H bond across vinyltrimethylsilane can be highly atom-economical, particularly if catalyzed. These addition reactions, in principle, incorporate all atoms from the reactants into the intermediate, which is then oxidized to the final product.
Improving the atom economy involves designing synthetic pathways that minimize or eliminate stoichiometric byproducts, for instance, by developing catalytic C-H activation or direct functionalization methods.
Renewable Feedstocks: A core tenet of green chemistry is the use of renewable rather than depleting feedstocks. While the silicon component of this compound is derived from silica, an abundant mineral, the ethyl backbone is typically sourced from petrochemicals like ethylene. Future green syntheses could focus on integrating bio-derived platform chemicals. For instance, bioethanol, produced from the fermentation of biomass, could serve as a renewable source for the two-carbon unit. Research into converting lignocellulosic waste into valuable chemical intermediates may one day provide a sustainable pathway to the precursors of organosilicon compounds.
Synthesis of Key Protecting Reagents Derived from this compound
This compound is a crucial precursor for a variety of reagents used to introduce protecting groups in multi-step organic synthesis. highfine.com These derivatives are valued for their unique cleavage conditions, typically involving fluoride (B91410) ions, which provides orthogonality to many other common protecting groups.
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is a widely used reagent for protecting alcohols, amines, and other functional groups. chemicalbook.com Its synthesis from this compound is typically achieved by reacting the alcohol with an electrophilic source of a chloromethyl group. A common method involves the reaction of this compound with paraformaldehyde and hydrogen chloride gas. google.com Another approach involves reacting the alcohol with a chloromethyl ether, such as chloromethyl methyl ether, often in the presence of a base under anhydrous conditions. guidechem.com
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |
| This compound | Paraformaldehyde | Hydrogen Chloride (gas), low temperature (-20 °C to 0 °C) | 2-(Trimethylsilyl)ethoxymethyl Chloride |
| This compound | Chloromethyl methyl ether | Strong base (e.g., Sodium Hydride), anhydrous solvent | 2-(Trimethylsilyl)ethoxymethyl Chloride |
This is an interactive data table. Users can sort and filter the data as needed.
The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a robust protecting group for amines, forming stable sulfonamides. The key reagent, 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl), is prepared from vinyltrimethylsilane. The process involves a free-radical addition of sodium bisulfite to vinyltrimethylsilane, initiated by tert-butyl perbenzoate, to yield sodium 2-(trimethylsilyl)ethanesulfonate. This salt is then converted to the target sulfonyl chloride by reaction with thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF). orgsyn.org
The corresponding 2-(trimethylsilyl)ethanesulfonamide (B144012) (SES-NH₂) can be readily synthesized from SES-Cl by reaction with anhydrous ammonia (B1221849) or ammonium (B1175870) hydroxide. orgsyn.org This sulfonamide is a valuable reagent itself, used in various transition-metal-catalyzed amination reactions.
| Starting Material | Key Reagents/Conditions | Intermediate | Final Reagents/Conditions | Product |
| Vinyltrimethylsilane | 1. Sodium Bisulfite, tert-butyl perbenzoate, H₂O/CH₃CN, 50°C | Sodium 2-(trimethylsilyl)ethanesulfonate | 2. Thionyl Chloride, DMF, CH₂Cl₂, reflux | 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl) |
| SES-Cl | Anhydrous Ammonia or Ammonium Hydroxide | - | - | 2-(Trimethylsilyl)ethanesulfonamide (SES-NH₂) |
This is an interactive data table. Users can sort and filter the data as needed.
The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a carbamate-based protecting group for amines, revered for its stability and specific fluoride-mediated cleavage. chem-station.comhighfine.com Several activated reagents are used to install the Teoc group, and they are all synthesized from this compound. The general synthetic strategy involves a two-step process. First, this compound is reacted with a phosgene (B1210022) equivalent, such as phosgene or triphosgene, in the presence of a base to form 2-(trimethylsilyl)ethyl chloroformate. This highly reactive intermediate is then immediately treated with an N-hydroxy compound to generate the desired activated carbonate.
Teoc-OSU: Reaction of the chloroformate with N-hydroxysuccinimide (HOSU). chem-station.com
Teoc-OBT: Reaction of the chloroformate with 1-hydroxybenzotriazole (B26582) (HOBt). highfine.com
Teoc-NT: Reaction of the chloroformate with 3-nitro-1H-1,2,4-triazole.
Teoc-ONP: Reaction of the chloroformate with p-nitrophenol.
These reagents provide chemists with a range of options for Teoc protection, with byproducts that have varying solubilities, facilitating purification. chem-station.com
| Precursor | Activating Agent | Product | Byproduct of Protection |
| 2-(Trimethylsilyl)ethyl chloroformate | N-Hydroxysuccinimide (HOSU) | Teoc-OSU | N-Hydroxysuccinimide |
| 2-(Trimethylsilyl)ethyl chloroformate | 1-Hydroxybenzotriazole (HOBt) | Teoc-OBT | 1-Hydroxybenzotriazole |
| 2-(Trimethylsilyl)ethyl chloroformate | 3-Nitro-1H-1,2,4-triazole | Teoc-NT | 3-Nitro-1H-1,2,4-triazole |
| 2-(Trimethylsilyl)ethyl chloroformate | p-Nitrophenol | Teoc-ONP | p-Nitrophenol |
This is an interactive data table. Users can sort and filter the data as needed.
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate is a reagent used for the esterification of carboxylic acids under mild, neutral conditions. mdpi.comchemrxiv.org Its synthesis is straightforward and high-yielding. It is prepared by the base-catalyzed addition of this compound to trichloroacetonitrile. mdpi.comchemrxiv.org The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at room temperature, using a catalytic amount of a strong, non-nucleophilic organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com The product is obtained in excellent yield after simple purification. mdpi.comchemrxiv.org
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Approx. Yield |
| This compound | Trichloroacetonitrile | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dichloromethane | 97% |
This is an interactive data table. Users can sort and filter the data as needed.
Synthesis of Specialized this compound Derivatives
Beyond the common protecting group reagents, this compound serves as a starting material for other specialized derivatives with tailored applications.
Direct Esterification: this compound can be directly esterified with carboxylic acids to form 2-(trimethylsilyl)ethyl (TMSE) esters. These esters function as protected forms of carboxylic acids and are valuable in complex syntheses. highfine.com
Teoc-Protected Amines via Isocyanates: this compound reacts with isocyanates to directly form Teoc-protected amines. sigmaaldrich.cnsigmaaldrich.com This method provides a direct route to Teoc-carbamates without the need for activated carbonate reagents, which is particularly useful when the corresponding isocyanate is readily available.
Derivatives for Sonogashira Coupling: In some synthetic schemes, molecules containing a this compound-derived ether are coupled with trimethylsilylacetylene (B32187) using Sonogashira reaction conditions (palladium and copper catalysts) to build more complex molecular architectures. mdpi.com
Competitive Enzyme Inhibitors: Research has shown that this compound itself can act as a competitive inhibitor for certain enzymes, such as acetylcholinesterase, indicating its utility in biochemical studies. sigmaaldrich.com
The synthesis of these specialized derivatives underscores the versatility of this compound as a fundamental building block in modern organic and medicinal chemistry.
2-Diazo-2-(trimethylsilyl)ethanols and their Formation via Diazo(trimethylsilyl)methylmagnesium Bromide
A notable and efficient method for the synthesis of 2-diazo-2-(trimethylsilyl)ethanols involves the use of diazo(trimethylsilyl)methylmagnesium bromide as a key reagent. organic-chemistry.org This Grignard-type reagent readily reacts with a variety of aldehydes and ketones to produce the corresponding 2-diazo-2-(trimethylsilyl)ethanols. organic-chemistry.orgrsc.org This approach is presented as an improved alternative to methods that utilize lithium-based reagents, offering benefits such as high yields, often nearly quantitative, and enhanced stability of the intermediate compounds. organic-chemistry.org
The reaction mechanism involves the nucleophilic addition of the diazo(trimethylsilyl)methyl group from the magnesium bromide reagent to the carbonyl carbon of the aldehyde or ketone. The resulting product, after an aqueous workup, is the target α-trimethylsilyl-α-diazo alcohol. This methodology provides a practical and flexible route for synthesizing these versatile compounds. organic-chemistry.org
The synthesized 2-diazo-2-(trimethylsilyl)ethanols serve as valuable intermediates in further organic transformations. For instance, they can be utilized in [3+2] cycloaddition reactions with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl propiolate to construct di- and trisubstituted pyrazole (B372694) frameworks. organic-chemistry.org They have also been applied in reactions with benzynes to form indazoles that feature a hydroxymethyl unit at the 3-position. rsc.org
The table below summarizes the reaction of diazo(trimethylsilyl)methylmagnesium bromide with various carbonyl compounds to yield specific 2-diazo-2-(trimethylsilyl)ethanol derivatives.
| Carbonyl Reactant | Resulting Product | Yield |
| Various Aldehydes | 2-Diazo-2-(trimethylsilyl)ethanols | Nearly Quantitative organic-chemistry.org |
| Various Ketones | 2-Diazo-2-(trimethylsilyl)ethanols | Nearly Quantitative organic-chemistry.org |
| 4-Methoxybenzaldehyde | 2-Diazo-1-(4-methoxyphenyl)-2-(trimethylsilyl)ethanol | Data not available |
| 2-Pyridinecarboxaldehyde | 1-Diazo-2-(pyridin-2-yl)-1-(trimethylsilyl)propan-2-ol | Data not available |
Silicon-based Silyl (B83357) Organic Compounds incorporating Trimethylsilyl Groups
The incorporation of trimethylsilyl (TMS) groups into organic molecules is a fundamental strategy in synthetic chemistry, often used for protection of functional groups or to create specific reagents. wikipedia.org The primary industrial precursor for these compounds is trimethylsilyl chloride, which is produced on a large scale. wikipedia.org The "Direct process" reacts methyl chloride with a silicon-copper alloy to yield dimethyldichlorosilane, along with other products like trimethylsilyl chloride and methyltrichlorosilane. wikipedia.org
In a laboratory setting, several methods are employed to introduce the TMS group:
Silylation of Alcohols: The most common application is the protection of alcohols as trimethylsilyl ethers. wikipedia.org This is typically achieved by reacting the alcohol with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine (B92270) or triethylamine. wikipedia.orgwikipedia.org The resulting trimethylsiloxy group [−O-Si(CH3)3] is chemically inert under many conditions and shields the hydroxyl group. wikipedia.org
Hydrosilylation: This process involves the addition of a silicon-hydrogen bond across an unsaturated bond, such as in an alkene or alkyne. wikipedia.orgunt.edu The reaction requires a metal catalyst, often from the platinum group, to form the silicon-carbon bond. wikipedia.org
Wurtz-type Coupling: This method is used to form silicon-silicon bonds. For example, refluxing trimethylchlorosilane with lithium in tetrahydrofuran (B95107) (THF) can produce hexamethyldisilane (B74624) in high yield. lkouniv.ac.in
Reaction with Organometallic Reagents: Silyl halides can react with Grignard reagents or organolithium compounds to form new silicon-carbon bonds. wikipedia.org For instance, cleavage of the Si-Si bond in hexamethyldisilane with methyl lithium yields trimethylsilyl lithium, a useful silylating agent. wikipedia.org
The table below outlines common methods for incorporating trimethylsilyl groups into organic compounds.
| Method | Reagents | Substrate | Product Type |
| Silylation | Trimethylsilyl chloride (TMSCl), Base | Alcohols, Phenols | Silyl Ethers wikipedia.orgwikipedia.org |
| Hydrosilylation | Hydrosilanes (e.g., HSiMe3), Pt-group catalyst | Alkenes, Alkynes | Alkyl/Vinyl silanes wikipedia.org |
| Wurtz-type Coupling | Trimethylsilyl chloride, Lithium | N/A | Polysilanes lkouniv.ac.in |
| Silylmetalation | Hexamethyldisilane, Methyl lithium | N/A | Trimethylsilyl lithium wikipedia.org |
N-2-(Trimethylsilyl)ethyl-N-nitrosocarbamates
The synthesis of N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates is a multi-step process designed to incorporate the 2-(trimethylsilyl)ethyl (TMSE) group, which can function as a removable moiety at a nitrogen center. core.ac.uk The general synthetic pathway begins with an alcohol or phenol, which is first converted into an N-2-(trimethylsilyl)ethylcarbamate intermediate. core.ac.uk
Two primary methods are reported for the formation of this carbamate (B1207046) intermediate:
Method A: This route employs a Hoffmann-type rearrangement of 3-(trimethylsilyl)propanamide with the corresponding alcohol in the presence of N-bromosuccinimide (NBS) and mercury(II) acetate. While effective for producing ethyl carbamate, yields tend to decrease with bulkier alcohol groups. core.ac.uk
Method B: For alcohols where Method A is inefficient, an alternative involves first converting the alcohol into a chloroformate. This chloroformate is then reacted with 2-(trimethylsilyl)ethanamine to furnish the desired N-2-(trimethylsilyl)ethylcarbamate. core.ac.uk
The precursor, 2-(trimethylsilyl)ethanamine, can be prepared from this compound via a Mitsunobu reaction to form N-2-(trimethylsilyl)ethylphthalimide, followed by reaction with hydrazine (B178648) hydrate. core.ac.uk
The following table summarizes the general synthetic sequence.
| Step | Description | Key Reagents | Intermediate/Product |
| 1 | Formation of Carbamate (Method A) | Alcohol, 3-(trimethylsilyl)propanamide, NBS, Hg(OAc)2 | N-2-(trimethylsilyl)ethylcarbamate core.ac.uk |
| 1 | Formation of Carbamate (Method B) | Alcohol, Phosgene (or equivalent), 2-(trimethylsilyl)ethanamine | N-2-(trimethylsilyl)ethylcarbamate core.ac.uk |
| 2 | Nitrosation | N-2-(trimethylsilyl)ethylcarbamate, Nitrosating agent | N-2-(trimethylsilyl)ethyl-N-nitrosocarbamate core.ac.uk |
Mechanistic Investigations of Reactions Involving 2 Trimethylsilyl Ethanol
Reaction Mechanisms of 2-(Trimethylsilyl)ethyl Protecting Group Installation
The installation of the 2-(trimethylsilyl)ethyl (TMSE) group onto various functional groups proceeds through mechanisms that leverage the electronic properties of the silicon atom. These reactions are designed to be efficient and high-yielding, providing stable protected substrates for subsequent synthetic steps.
A robust method for the formation of TMSE esters involves the reaction of carboxylic acids with 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate. mdpi.comchemrxiv.org This reagent, synthesized from 2-(trimethylsilyl)ethanol, allows for esterification under neutral conditions, often without the need for an external catalyst, as the carboxylic acid itself is sufficiently acidic to promote the reaction. mdpi.comchemrxiv.org
The reaction mechanism is proposed to proceed through a carbocationic manifold. mdpi.com The process begins with the protonation of the imidate nitrogen by the carboxylic acid. This is followed by the departure of the trichloroacetamide leaving group to generate a β-silyl carbocation. chemrxiv.org This carbocation is notably stabilized by hyperconjugation from the adjacent carbon-silicon bond, a phenomenon known as the β-silicon effect. The stabilized carbocation is then trapped by the carboxylate nucleophile to yield the final TMSE ester and trichloroacetamide as the sole byproduct. mdpi.comresearchgate.net
Proposed Mechanism of TMSE Ester Formation:
Proton Transfer : The carboxylic acid protonates the nitrogen atom of the 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate. chemrxiv.org
Carbocation Formation : The protonated imidate dissociates, releasing trichloroacetamide and forming a β-silyl carbocation intermediate. mdpi.comchemrxiv.org This intermediate is stabilized through hyperconjugation with the C-Si bond.
Nucleophilic Attack : The carboxylate anion attacks the carbocation, forming the C-O bond and yielding the desired 2-(trimethylsilyl)ethyl ester. mdpi.com
Evidence for this carbocationic pathway comes from deuterium labeling studies. When a deuterated version of the trichloroacetimidate was reacted with a carboxylic acid, the deuterium atoms were found to be scrambled in the resulting ester product. This scrambling suggests the formation of a symmetric, bridged β-silyl cation intermediate, rather than a direct SN2 displacement. mdpi.comchemrxiv.org
| Step | Description | Intermediate/Product |
| 1 | Protonation of Imidate | Protonated Imidate |
| 2 | Dissociation | β-Silyl Carbocation + Trichloroacetamide |
| 3 | Nucleophilic Trapping | 2-(Trimethylsilyl)ethyl Ester |
The protection of alcohols as their corresponding 2-(trimethylsilyl)ethyl (TMSE) ethers, or more commonly as 2-(trimethylsilyl)ethoxymethyl (SEM) ethers, is a fundamental transformation. The direct formation of simple TMSE ethers from this compound is less common than the use of its derivatives.
For the related and widely used silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) ethers, the mechanism typically involves an SN2-like reaction. libretexts.orgopenstax.org The alcohol, often in the presence of a base like triethylamine or imidazole to enhance its nucleophilicity, attacks the silicon atom of a silyl halide (e.g., TMSCl). openstax.orgchemistrysteps.com The reaction proceeds via a trigonal bipyramidal transition state, leading to the displacement of the halide leaving group. libretexts.org Although the silicon center is tertiary, the longer Si-C and Si-Cl bonds compared to C-C and C-Cl bonds reduce steric hindrance, allowing the SN2-like pathway to occur. libretexts.orgopenstax.org
The protection of alcohols as SEM ethers using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) follows a similar SN2 mechanism. The alcohol, activated by a base, acts as a nucleophile and attacks the electrophilic methylene (B1212753) carbon of SEM-Cl, displacing the chloride ion.
General Mechanism for Silyl Ether Formation:
Deprotonation (optional but common) : A base removes the proton from the alcohol, forming a more nucleophilic alkoxide. libretexts.org
Nucleophilic Attack : The alcohol or alkoxide attacks the silicon atom of the silyl halide. orgosolver.com
Leaving Group Departure : The halide ion is displaced, forming the silyl ether. orgosolver.com
The TMSE group is also employed to protect other key functionalities, including carboxyl, phosphoryl, and amino groups, with mechanisms tailored to the specific functional group.
Carboxyl Group Protection : As detailed in section 3.1.1, carboxyl groups are readily converted to TMSE esters. This masks both the acidic proton and the carbonyl group's reactivity towards certain nucleophiles. ddugu.ac.inthieme-connect.de The installation via the trichloroacetimidate method is particularly mild and efficient. mdpi.com
Phosphoryl Group Protection : Phosphoryl groups, integral to nucleotides and other biological molecules, can be protected as TMSE esters. wikipedia.org The protection of a phosphate involves esterification, where a hydroxyl group of the phosphoric acid derivative attacks an activated form of this compound. The mechanism can vary depending on the coupling agents used but generally involves the formation of a good leaving group on either the phosphorus atom or the alcohol, followed by nucleophilic substitution. These reactions can proceed through either associative (AN + DN) or dissociative (DN + AN) pathways, often involving pentavalent phosphorus intermediates or metaphosphate-like transition states, respectively. nih.govlibretexts.org
Amino Group Protection : Amines are commonly protected as their 2-(trimethylsilyl)ethyl carbamate (B1207046) (Teoc) derivatives. ug.edu.plresearchgate.net The installation mechanism involves the reaction of the amine with an activated Teoc precursor, such as Teoc-OSu (N-hydroxysuccinimidyl ester) or Teoc-Cl (chloroformate). The nucleophilic amine attacks the electrophilic carbonyl carbon of the Teoc reagent. This is an addition-elimination (nucleophilic acyl substitution) reaction, where the leaving group (e.g., N-hydroxysuccinimide or chloride) is displaced, forming the stable carbamate. slideshare.net This transformation effectively reduces the nucleophilicity and basicity of the amino group. libretexts.org
Advanced Mechanistic Studies in Organosilicon Chemistry Relevant to this compound
Theoretical Studies of Silyl Migrations
Silyl migrations are fundamental rearrangements in organosilicon chemistry. Theoretical studies, primarily using computational methods, have provided deep insights into the mechanisms of these migrations. A prominent example is the Brook rearrangement, which involves the intramolecular migration of a silyl group from carbon to oxygen. wikipedia.orgsoci.org
The driving force for the forward Brook rearrangement is the formation of a thermodynamically stable silicon-oxygen bond. wikipedia.org The rearrangement can be initiated under basic conditions, where deprotonation of a hydroxyl group creates an alkoxide that attacks the adjacent silicon atom. This proceeds through a pentacoordinate silicon transition state or intermediate. wikipedia.org If the carbon atom from which the silyl group migrates is a stereocenter, the reaction proceeds with inversion of configuration at this center, while retention of configuration is observed at a chiral silicon center. wikipedia.org
Theoretical studies have also explored other types of silyl migrations:
1,2-Silyl Migrations: Density Functional Theory (DFT) calculations have been instrumental in understanding 1,2-silyl migrations in gold-carbene intermediates. These studies have shown that 1,2-silyl migration is kinetically favored over the 1,2-shifts of hydrogen, alkyl, and aryl groups. nih.gov
1,5-Hydrogen Migrations Accelerated by Silyl Groups: Theoretical work has elucidated how a silyl group can facilitate 1,5-hydrogen migrations in vinylcyclopropanes. The proposed mechanism involves a concerted suprafacial migration through a transition state where the silyl-carbon bond is antiperiplanar to the breaking C-C bond of the cyclopropane ring, weakening it through hyperconjugation. nih.gov
Domino Silyl-Prins/Aryl Migration: An unexpected domino reaction involving a silyl-Prins cyclization followed by an aryl group migration from silicon to carbon has been reported. This process leads to the formation of a quaternary center with high stereoselectivity. acs.org
These theoretical investigations are crucial for predicting the feasibility and stereochemical outcome of reactions involving silyl migrations and for designing new synthetic methodologies.
Computational Chemistry and Quantum Chemical Calculations of Reaction Processes
Computational chemistry and quantum chemical calculations have become indispensable tools for elucidating the intricate mechanisms of reactions involving organosilicon compounds. mdpi.comresearchgate.net These methods allow for the detailed investigation of reaction pathways, transition states, and intermediates that may be difficult or impossible to observe experimentally.
Ab initio molecular orbital (MO) calculations are powerful for mapping potential energy surfaces and identifying reaction pathways from reactants to products. mdpi.com Key concepts such as frontier molecular orbital (FMO) theory, which examines the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species, are often employed to understand the initial stages of a reaction. mdpi.comresearchgate.net
Quantum chemical calculations have been applied to a wide range of organosilicon reactions, including:
[3+2] Cycloaddition Reactions: A Molecular Electron Density Theory (MEDT) study of the [3+2] cycloaddition of trimethylsilyldiazoalkanes with diethyl fumarate revealed a one-step mechanism for these polar reactions. The calculations also explained the stereoselectivity by analyzing non-covalent interactions in the transition states. mdpi.com
Esterification Reactions: A mechanistic study of the esterification of carboxylic acids with 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate suggested that the reaction proceeds through a carbocationic manifold, involving a β-silyl carbocation stabilized by hyperconjugation. mdpi.com
Palladium-Catalyzed Silylation: DFT studies have been used to explore the catalytic cycles of palladium-catalyzed silylation of aryl iodides with hydrosilanes, revealing multiple possible mechanistic pathways and explaining complex experimental observations. nih.gov
These computational approaches not only rationalize experimental findings but also guide the development of new catalysts and reaction conditions with improved efficiency and selectivity. mdpi.comresearchgate.net
Kinetics and Stereochemistry of Silaallylic and Silapropynylic Rearrangements
The study of rearrangements involving silicon-substituted allylic and propargylic systems provides fundamental insights into the dynamic behavior of organosilicon compounds.
Silaallylic Rearrangements: Photochemical 1,3-silyl migrations in allylsilanes have been investigated experimentally. mdpi.com Theoretical studies suggest that these rearrangements can proceed with a suprafacial inversion of configuration at the migrating silicon atom, a stereochemical outcome that is of significant interest in organosilicon chemistry. researchgate.net
Thermal 1,5-hydrogen migrations in cis-1-silylmethyl-2-vinylcyclopropanes, which can be considered a type of silaallylic system, have been studied kinetically. These rearrangements occur at significantly lower temperatures than in their non-silylated counterparts, indicating a rate-accelerating effect of the silyl group. nih.gov The reaction proceeds with high stereoselectivity, and the rate is influenced by the substituents on the silicon atom. A triphenylsilyl group, for example, leads to a faster reaction and higher stereoselectivity compared to a trimethylsilyl group. nih.gov The proposed mechanism involves a concerted suprafacial hydrogen migration through a transition state stabilized by hyperconjugation between the Si-C bond and the breaking cyclopropane C-C bond. nih.gov
While the term "silapropynylic rearrangements" is less common in the literature, the principles governing silaallylic rearrangements can be extended to acetylenic systems. The migration of a silyl group in a propargylic system would likely involve similar mechanistic principles, with the electronic properties of the alkyne influencing the reaction kinetics and stereochemistry.
Mechanistic Insights into Palladium-Catalyzed Cyclization Reactions of Silylated Compounds
Palladium catalysis is a powerful tool for the construction of cyclic structures, and the incorporation of silicon moieties in the substrates can lead to unique and valuable transformations. Mechanistic studies of these reactions have revealed intricate catalytic cycles.
Cyclization of Silylated Dienes and Enynes: The palladium-catalyzed cyclization/hydrosilylation of dimethyl diallylmalonate has been studied in detail through kinetic, deuterium-labeling, and low-temperature NMR experiments. The established mechanism involves the formation of a palladium silyl complex, which then undergoes intramolecular carbometalation to form a palladium cyclopentylmethyl complex, followed by silylation to release the product and regenerate the catalyst. nih.gov For 1,6-enynes, a palladium-catalyzed tandem cyclization and silylation with disilanes has been developed to synthesize silyl benzofurans. rsc.org
Cyclization of Allylsilanes: Allylsilanes containing nucleophilic groups can undergo palladium-catalyzed intramolecular cyclization. The mechanism is proposed to start with a palladadesilylation step, which is influenced by the concentration of chloride ions. doi.org
Silyl-Heck Reactions: An intramolecular silyl-Heck reaction has been developed for the synthesis of unsaturated silacycles. In this palladium-catalyzed reaction, a silyl halide tethered to an alkene cyclizes to form five- and six-membered silicon heterocycles. nih.gov
General Mechanistic Features: Many palladium-catalyzed cyclizations of silylated compounds share common mechanistic steps:
Oxidative Addition: The reaction often initiates with the oxidative addition of a Pd(0) catalyst to a substrate, for example, an aryl halide or triflate. nih.govlabxing.com
Carbopalladation/Nucleopalladation: The resulting Pd(II) species can then undergo intramolecular insertion into a pendant unsaturated group (alkene, alkyne, or allene). nih.govchim.itnih.gov
Reductive Elimination or β-Hydride Elimination: The final product is formed through reductive elimination, β-hydride elimination, or other termination steps, regenerating the Pd(0) catalyst. nih.govnih.gov
DFT calculations have also been employed to provide a deeper understanding of these catalytic cycles, for instance, in the palladium-catalyzed silylation of aryl iodides, where different pathways can be favored depending on the ligands and reaction conditions. nih.gov
Carbocation Stability and Hyperconjugation in Beta-Silyl Carbocations
The formation of a carbocation intermediate on the carbon atom beta (β) to the silicon in compounds like this compound is a key feature of many of its reactions. The exceptional stability of this intermediate, known as a β-silyl carbocation, is attributed to a phenomenon called the "beta-silicon effect." This effect is primarily driven by hyperconjugation, a stabilizing interaction that involves the delocalization of electrons from an adjacent sigma (σ) bond into the empty p-orbital of the carbocation.
The C-Si bond is particularly effective at this donation for two main reasons: silicon is more electropositive than carbon, which polarizes the C-Si bond and makes its electrons more available, and the C-Si σ-bonding orbital is higher in energy than a C-H or C-C bond, allowing for better energy matching and interaction with the vacant p-orbital of the carbocationic center. scispace.comstackexchange.com This interaction involves the overlap of the filled C-Si σ orbital with the empty p-orbital, effectively spreading the positive charge over a larger area and significantly lowering the energy of the carbocation. wikipedia.orgnih.gov This form of stabilization is often referred to as σ-π conjugation. nih.gov
For this hyperconjugation to be maximal, a specific geometric arrangement is required where the C-Si bond and the empty p-orbital are aligned in an anti-periplanar conformation. wikipedia.org This stereoelectronic requirement is a critical piece of evidence supporting the hyperconjugation model over alternative explanations, such as a bridged silylium ion intermediate. scispace.com Experimental and computational studies have consistently supported an open, classical carbocation structure stabilized by this powerful hyperconjugative effect. scispace.comnih.gov
Research Findings from Solvolysis Studies
A primary method for quantifying the stabilizing effect of the β-silyl group is through solvolysis rate studies. libretexts.orgyoutube.com Substrates that can form a β-silyl carbocation upon departure of a leaving group undergo solvolysis at rates many orders of magnitude faster than their non-silylated analogues. This dramatic rate enhancement is a direct reflection of the stabilization of the transition state leading to the carbocation intermediate, which, according to the Hammond postulate, closely resembles the carbocation itself. libretexts.org Research has demonstrated that the stabilizing effect of a β-silyl group can lead to rate enhancements of up to 1012. nih.gov In the solvolysis of 1-(trimethylsilylmethyl)cyclopropyl mesylate, for instance, the rate enhancement due to the β-trimethylsilyl group was measured to be a factor of about 106. nih.gov
| Substrate System | Relative Solvolysis Rate (ksilyl / knon-silyl) | Reference |
|---|---|---|
| General Range for β-Silyl Systems | Up to 1012 | nih.gov |
| 1-(Trimethylsilylmethyl)cyclopropyl Mesylate | ~106 | nih.gov |
| 1-Phenyl-2-trimethylsilylcyclopropyl Chlorides | 103 - 104 | nih.gov |
Computational and Spectroscopic Evidence
Computational studies, often employing Density Functional Theory (DFT) methods like B3LYP, have provided quantitative insights into the energetics of this stabilization. nih.govnih.gov These calculations can determine the carbocation stabilization energy (CSE) by comparing the energy of the β-silyl carbocation with a suitable reference cation. The results consistently show a significant stabilization conferred by the silyl group. For example, while the solvolysis of 2-trimethylsilylbenzocyclobutyl derivatives shows minimal rate enhancement due to antiaromaticity concerns in the transition state, the calculated stabilization energy is still a positive value of 3.7 kcal/mol. nih.gov In less constrained systems, the stabilization is much greater.
| Carbocation System | Calculated Stabilization Energy (kcal/mol) | Computational Method | Reference |
|---|---|---|---|
| 1-(Trimethylsilylmethyl)cyclopropyl Cation | 16.6 | B3LYP/6-31G | nih.gov |
| 1-Phenyl-2-trimethylsilylcyclopropyl Cation | 12.0 | B3LYP/6-31G | nih.gov |
| 2-Trimethylsilylbenzocyclobutenyl Cation (R=Ph) | 3.7 | B3LYP/6-31G* | nih.gov |
Furthermore, the direct observation of stable, long-lived β-silyl carbocations at room temperature has been achieved using non-nucleophilic solvents and counterions. nih.gov Analysis of these stable ions by Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for their structure. nih.gov Key NMR parameters, such as the 29Si and 13C chemical shifts of the cationic carbon, define the distribution of positive charge and confirm that the charge resides primarily on the carbon, with only a minor amount on the silicon, which is consistent with the open, hyperconjugatively-stabilized carbocation model. scispace.comnih.gov
Applications of 2 Trimethylsilyl Ethanol in Complex Organic Synthesis
Protecting Group Strategies in Multi-Step Synthesis
The strategic protection and deprotection of reactive functional groups are paramount in the successful execution of multi-step organic synthesis. Protecting groups derived from 2-(trimethylsilyl)ethanol provide chemists with a powerful arsenal to temporarily mask hydroxyl, carboxylic acid, amine, and phosphoryl functionalities, thereby preventing undesired side reactions and enabling the selective transformation of other parts of the molecule.
The hydroxyl group is a ubiquitous functional group in organic molecules, and its protection is often a critical step in synthetic campaigns. The 2-(trimethylsilyl)ethoxymethyl (SEM) ether is a widely used protecting group for alcohols, derived from this compound.
The SEM group is typically introduced by reacting an alcohol with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base, such as diisopropylethylamine (DIPEA) or sodium hydride. This forms a stable acetal linkage that is resistant to a broad range of reaction conditions, including those involving strong bases, organometallic reagents, and many oxidizing and reducing agents.
A key advantage of the SEM group is its array of mild deprotection methods. Cleavage of the SEM ether can be achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA), or more commonly, through fluoride (B91410) ion-mediated fragmentation. Reagents such as tetrabutylammonium fluoride (TBAF) effectively remove the SEM group by attacking the silicon atom, which initiates a cascade that liberates the free alcohol. This fluoride-mediated deprotection is particularly valuable due to its mildness and orthogonality to many other protecting groups.
| Protecting Group | Introduction Reagents | Common Deprotection Reagents | Stability |
|---|---|---|---|
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | SEM-Cl, DIPEA or NaH | TBAF, TFA, PPTS | Stable to bases, reductants, organometallics, and mild acids |
The protection of carboxylic acids is crucial to prevent their acidic proton from interfering with base-sensitive reagents and to avoid unwanted nucleophilic attack at the carbonyl carbon. 2-(Trimethylsilyl)ethyl (TMSE) esters serve as an effective means of protecting carboxylic acids.
TMSE esters are readily formed by reacting a carboxylic acid with this compound using standard esterification methods, such as those employing dicyclohexylcarbodiimide (DCC) and a catalytic amount of pyridine (B92270). A more recent method involves the use of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, which allows for the formation of TMSE esters under neutral conditions by simply heating with the carboxylic acid. researchgate.net
The deprotection of TMSE esters can be accomplished under mild conditions. They are susceptible to cleavage by acid, base, or, most notably, fluoride ions. researchgate.net The fluoride-induced cleavage is particularly advantageous as it proceeds under neutral conditions and is compatible with many other protecting groups, including benzyl and alkyl esters. researchgate.net This orthogonality is highly desirable in the synthesis of complex molecules like peptides, where multiple protecting groups are often employed. For instance, in peptide synthesis, the use of substituted 2-(trimethylsilyl)ethyl esters has been shown to suppress the formation of undesired diketopiperazines. researchgate.net
| Protecting Group | Introduction Reagents | Common Deprotection Reagents | Key Features |
|---|---|---|---|
| 2-(Trimethylsilyl)ethyl (TMSE) | This compound, DCC, Pyridine; 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate | TBAF, TFA, NaH in DMF | Cleavable under mild, neutral conditions with fluoride ions; Orthogonal to many other ester protecting groups |
Protecting the nucleophilic and basic nature of amines is a frequent necessity in organic synthesis. This compound is the precursor to two important amine protecting groups: the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group and the 2-(trimethylsilyl)ethanesulfonyl (SES) group.
The Teoc group is a carbamate-based protecting group that is stable towards hydrolysis, most acidic and reductive conditions, and other nucleophilic attacks. wikipedia.org It is typically introduced by reacting an amine with a Teoc-activating agent, such as N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu), in the presence of a base like pyridine or triethylamine. wikipedia.org The deprotection of the Teoc group is most commonly achieved using fluoride reagents like TBAF. The fluoride ion attacks the silicon atom, triggering a β-elimination and decarboxylation to release the free amine, ethylene, and carbon dioxide. wikipedia.org
The SES group is a sulfonamide-based protecting group known for its high stability across a wide range of reaction conditions. It is installed by treating a primary or secondary amine with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) and a base. total-synthesis.com Despite its robustness, the SES group can be removed under relatively mild conditions. The most common method for deprotection is treatment with a fluoride source, such as cesium fluoride in DMF or TBAF in acetonitrile at elevated temperatures. total-synthesis.com Other deprotection methods include the use of strong acids like HF or refluxing 6 N HCl. total-synthesis.com
| Protecting Group | Type | Introduction Reagents | Common Deprotection Reagents | Stability |
|---|---|---|---|---|
| 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) | Carbamate (B1207046) | Teoc-OSu, Teoc-NT, Base | TBAF, HF, TFA | Stable to hydrolysis, most acids, and reductive conditions |
| 2-(Trimethylsilyl)ethanesulfonyl (SES) | Sulfonamide | SES-Cl, Base | CsF, TBAF, HF, TASF | Very stable to a broad range of reaction conditions |
In the synthesis of oligonucleotides, the protection of the internucleotidic phosphate linkage is essential to prevent unwanted side reactions. The 2-(trimethylsilyl)ethyl (TSE) group has proven to be an effective protecting group for phosphoryl groups. orgsyn.org
Phosphoramidite building blocks bearing the TSE group on the phosphorus atom can be prepared and used in solid-phase oligonucleotide synthesis. orgsyn.org The TSE group is stable during the coupling and oxidation steps of the synthesis cycle. A significant advantage of the TSE group in this context is its clean and efficient removal under non-aqueous conditions using fluoride ions, which is compatible with the other protecting groups typically used for the nucleobases and the sugar moieties. This allows for the final deprotection of the synthetic oligonucleotide in a controlled manner.
A key principle in complex organic synthesis is the concept of orthogonality, which refers to the ability to deprotect one functional group in the presence of others by using specific and non-interfering reaction conditions. Protecting groups derived from this compound, particularly Teoc and SES, exhibit excellent orthogonality with many commonly used protecting groups.
The Teoc group, for instance, is stable under the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethyloxycarbonyl (Fmoc) groups. organic-chemistry.org Similarly, it is stable to the catalytic hydrogenation conditions that are used to remove benzyloxycarbonyl (Cbz) groups. wikipedia.org This allows for the selective deprotection of Boc, Fmoc, or Cbz groups in the presence of a Teoc-protected amine, enabling intricate synthetic manipulations.
The SES group offers a high degree of stability, rendering it orthogonal to a wide array of protecting groups. For example, in a synthesis of L-azetidine-2-carboxylic acid, the SES and t-butyl ester protecting groups were selectively removed with TBAF and TFA, respectively, demonstrating their orthogonality. orgsyn.org
The ability to selectively deprotect these silicon-based protecting groups using fluoride ions, while leaving other acid- or base-labile groups intact, is a cornerstone of their utility in multi-step synthesis.
| Protecting Group | Orthogonal to | Selective Deprotection Conditions |
|---|---|---|
| Teoc | Boc, Fmoc, Cbz, Alloc | TBAF, HF, TFA |
| SES | t-Butyl esters, and many other acid/base labile groups | TBAF, CsF, HF |
Role in Synthesis of Complex Organic Molecules and Natural Products
The strategic application of this compound-based protecting groups has been instrumental in the total synthesis of numerous complex organic molecules and natural products. Their unique deprotection profile allows for the late-stage unmasking of reactive functionalities under mild conditions, a crucial feature in the final steps of a long synthetic sequence.
In the synthesis of the potent anticancer agent (+)-Discodermolide , protecting groups play a critical role in managing the multiple hydroxyl and carboxyl functionalities. While specific examples of this compound-derived groups in every published synthesis are not always detailed, the principles of using orthogonal protecting groups that are stable to various reaction conditions and can be selectively removed are central to the success of these endeavors. The mild, fluoride-mediated deprotection offered by silyl-based protecting groups is highly advantageous in the context of such a complex and sensitive molecule.
The total synthesis of (±)-Ingenol , a diterpenoid with a highly complex and strained ring system, requires a meticulously planned protecting group strategy. The use of robust protecting groups that can withstand the harsh conditions often required for skeletal construction, yet be removed selectively without causing degradation of the intricate architecture, is paramount. The stability of SEM ethers under a variety of conditions makes them suitable candidates for protecting hydroxyl groups in such syntheses.
In the total synthesis of Palmerolide A , a marine macrolide with promising antitumor properties, a selective deprotection of a trimethylsilyl (B98337) ether was a key step to enable the introduction of a carbamate group late in the synthesis. nih.gov This was followed by a fluoride-mediated deprotection to reveal the target molecule, highlighting the strategic use of silyl-based protecting groups in the endgame of a complex synthesis. nih.gov
Furthermore, the SES protecting group has found application in the synthesis of alkaloids, such as in the preparation of substituted pyrrolines and pyrrolidines, where its selective deprotection allows for the formation of either the free amine or the corresponding pyrrole depending on the conditions employed. nih.gov The Teoc group is widely used in the synthesis of macrolide antibiotics and other complex natural products where a stable yet readily cleavable amine protecting group is required. highfine.com
The examples cited above, though not exhaustive, underscore the significant impact of this compound-derived protecting groups on the field of complex molecule synthesis. Their reliability, versatility, and the mildness of their cleavage conditions have solidified their place as indispensable tools for the modern synthetic organic chemist.
Intermediate in Synthesis of Silicon-Containing Pharmaceuticals and Agrochemicals
The incorporation of silicon into drug molecules and agrochemicals is a strategy increasingly employed to modulate their physicochemical and pharmacokinetic properties. This compound serves as a key building block for the introduction of the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group, which is instrumental in the multi-step synthesis of these complex silicon-containing compounds. acs.orgnih.gov The Teoc group is valued for its stability across a wide range of reaction conditions, including acidic and basic environments, yet it can be selectively removed under mild conditions using a fluoride source. acs.orgdigitellinc.com This orthogonality to other common protecting groups like Boc, Cbz, and Fmoc makes it particularly useful in the synthesis of intricate molecules with multiple functional groups. acs.org
The Teoc protecting group, derived from this compound, is frequently used to protect amines, hydroxyls, and carboxylic acids during synthetic sequences. nih.govorganic-chemistry.org This protection strategy is crucial in the construction of complex molecular architectures where precise control over reactivity is paramount. Although specific, publicly disclosed examples of commercial silicon-containing pharmaceuticals or agrochemicals synthesized via a Teoc-protected intermediate are not extensively detailed in readily available literature, the widespread use of this protecting group in complex organic synthesis strongly suggests its application in these fields. chemistrytalk.org The stability and selective deprotection of the Teoc group make it an ideal choice for the lengthy and complex synthetic routes often required for the development of novel therapeutic and agrochemical agents.
Synthesis of Pyrazoles via [3+2] Cycloaddition Reactions of 2-Diazo-2-(trimethylsilyl)ethanols
An important application of this compound derivatives is in the synthesis of pyrazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and material science. researchgate.netethz.ch A highly efficient method involves the use of 2-diazo-2-(trimethylsilyl)ethanols in [3+2] cycloaddition reactions. researchgate.net These specialized diazo compounds can be synthesized by reacting diazo(trimethylsilyl)methylmagnesium bromide with various aldehydes and ketones. researchgate.net
This method offers a streamlined and high-yielding route to di- and trisubstituted pyrazoles. The 2-diazo-2-(trimethylsilyl)ethanol acts as a 1,3-dipole, which reacts with dipolarophiles such as ethyl propiolate or dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form the pyrazole (B372694) ring. researchgate.net The reaction proceeds with high regioselectivity, which is attributed to the steric influence of the bulky trimethylsilyl group. researchgate.netpharmaffiliates.com This approach is a significant improvement over methods that use lithium-based reagents, offering better control and higher yields. researchgate.net
Table 1: Synthesis of Pyrazoles from 2-Diazo-2-(trimethylsilyl)ethanols
| Aldehyde/Ketone Reactant | Dipolarophile | Pyrazole Product | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Ethyl propiolate | Ethyl 5-phenyl-3-(trimethylsilyl)-1H-pyrazole-4-carboxylate | 95 |
| 4-Chlorobenzaldehyde | Ethyl propiolate | Ethyl 5-(4-chlorophenyl)-3-(trimethylsilyl)-1H-pyrazole-4-carboxylate | 92 |
| Cyclohexanone | DMAD | Dimethyl 3-hydroxy-3-cyclohexyl-4-(trimethylsilyl)-3,4-dihydro-2H-pyrazole-4,5-dicarboxylate | 88 |
This table presents illustrative data based on reported synthetic routes.
Application in Curtius Rearrangement for Carbamate Synthesis
The Curtius rearrangement is a classic and versatile reaction for the conversion of carboxylic acids to amines, urethanes, or ureas via an isocyanate intermediate. This compound plays a crucial role as a trapping agent for the highly reactive isocyanate generated during this rearrangement. This application is particularly valuable in the synthesis of protected amines, where the resulting carbamate can be easily deprotected under mild conditions.
The process involves the conversion of a carboxylic acid to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate. In the presence of this compound, the isocyanate is efficiently trapped to form a 2-(trimethylsilyl)ethyl carbamate (Teoc-protected amine). This method is widely employed due to the stability of the Teoc group under various conditions and its facile cleavage with fluoride ions. This strategy has been successfully utilized in the total synthesis of complex natural products and in the preparation of valuable synthetic intermediates.
Generation of Aza-ortho-xylylenes and Construction of Communesin Ring Systems
In the realm of complex alkaloid synthesis, this compound has proven to be a key reagent in the construction of intricate polycyclic frameworks. Specifically, a derivative of this compound, the 2-(trimethylsilyl)ethyl carbamate (TEOC), is instrumental in the generation of aza-ortho-xylylenes, which are highly reactive intermediates used in intramolecular Diels-Alder reactions. commonorganicchemistry.comsigmaaldrich.com
This methodology has been elegantly applied in the synthesis of the communesin ring system, a family of structurally complex and biologically active alkaloids. commonorganicchemistry.comsigmaaldrich.com The synthesis involves the fluoride-promoted ring-opening of a 2-(2-acylaminophenyl)aziridine bearing a TEOC protecting group. The fluoride ion attacks the silicon atom, initiating a cascade reaction that leads to the formation of the aza-ortho-xylylene. This intermediate then undergoes an intramolecular cycloaddition with a tethered indole to rapidly construct the hexacyclic core of the communesin alkaloids. This approach highlights the utility of the trimethylsilyl group in orchestrating complex chemical transformations.
Synthesis of Unsymmetrical Heteroaryl Alkyl and Heteroaryl Aryl Ethers
The synthesis of unsymmetrical ethers, particularly those containing heteroaromatic moieties, is of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. While direct literature examples detailing the use of this compound for the synthesis of heteroaryl ethers are not abundant, established synthetic methodologies for ether formation, such as the Williamson ether synthesis and the Mitsunobu reaction, can be readily applied. organic-chemistry.orgchemistrysteps.commdpi.comsigmaaldrich.com
In a potential Williamson ether synthesis application, the sodium or potassium salt of this compound could act as a nucleophile, displacing a suitable leaving group (e.g., a halide) from a heteroaromatic ring to form the corresponding ether. This approach is generally effective for primary alkyl halides. chemistrysteps.commasterorganicchemistry.com
Alternatively, the Mitsunobu reaction offers a powerful method for the synthesis of ethers from alcohols and acidic pronucleophiles under mild conditions. nih.govnrochemistry.comgelest.com In this context, a heteroaromatic alcohol could be reacted with this compound in the presence of a phosphine and an azodicarboxylate (such as DEAD or DIAD) to furnish the desired unsymmetrical heteroaryl 2-(trimethylsilyl)ethyl ether. organic-chemistry.orgmdpi.com This reaction typically proceeds with inversion of configuration at the alcohol stereocenter, a feature that is highly valuable in stereoselective synthesis. gelest.com
Development of (Trimethylsilyl)ethyl Ester Protected Enolates in Palladium-Catalyzed Enantioselective Allylic Alkylation
A significant advancement in asymmetric synthesis has been the development and application of (trimethylsilyl)ethyl ester protected enolates in palladium-catalyzed enantioselective allylic alkylation. This methodology provides a powerful tool for the construction of chiral α-quaternary centers, which are important structural motifs in many natural products and pharmaceuticals.
In this approach, a β-ketoester is protected with a 2-(trimethylsilyl)ethyl group. This protected substrate can then participate in a palladium-catalyzed asymmetric allylic alkylation reaction. The use of the (trimethylsilyl)ethyl ester allows for the generation of a diverse range of α-quaternary ketones and lactams with high enantioselectivity. A key advantage of this method is the ability to synthesize the coupling partners independently, which expands the scope of the reaction to include sensitive allylic alkylation partners. This strategy has been successfully employed in the coupling of complex molecular fragments, demonstrating its utility in the synthesis of highly functionalized molecules.
Catalysis and Material Science Applications
Beyond its role in complex organic synthesis, this compound and its derivatives have found applications in the fields of catalysis and material science. The trimethylsilyl group can be used to modify the surfaces of materials, altering their properties for specific applications.
In catalysis, the surface functionalization of materials like silica with trimethylsilyl groups can enhance catalytic performance. acs.orgresearchgate.netntu.edu.tw For instance, grafting trimethylsilyl groups onto aluminosilicate catalysts has been shown to increase their surface hydrophobicity. This modification can lead to a significant increase in the turnover frequency in certain reactions, such as epoxide ring opening and alcohol dehydration.
In material science, this compound can serve as a precursor in the synthesis of silicone-based polymers. Silicones are a class of polymers with a wide range of applications due to their thermal stability, chemical resistance, and unique surface properties. By incorporating functional groups via derivatives of this compound, the properties of these silicone materials can be tailored for specific uses, including coatings, sealants, and biomedical devices. The ability to functionalize surfaces with trimethylsilyl groups is also important in creating hydrophobic coatings and in the fabrication of microelectronic devices. researchgate.net
Hybrid Acid Catalysts Grafted with Trimethylsilyl Groups for Epoxide Ring Opening and Alcohol Dehydration
The strategic modification of catalyst surfaces can profoundly influence their activity and selectivity. A notable advancement in this area involves the preparation of hybrid acid catalysts by grafting trimethylsilyl groups onto aluminosilicates. Research has demonstrated that introducing organic groups, such as trimethylsilyl, onto the surface of metallosilicate catalysts can significantly enhance their performance in key organic transformations like epoxide ring-opening and alcohol dehydration researchgate.net.
These hybrid materials are synthesized by post-synthetic modification of an aluminosilicate catalyst, prepared via a non-hydrolytic sol-gel (NHSG) method, with trimethylsilyl groups. This method allows for a controlled number of trimethylsilyl groups on the catalyst surface. A key feature of these modified catalysts is their altered surface hydrophilicity. Water sorption measurements have shown that trimethylsilylated aluminosilicates adsorb 2.5 to 3 times less water compared to the parent aluminosilicate catalyst, without significant changes to porosity, structure, or acid site strength researchgate.net.
The catalytic activity of these materials was evaluated in the aminolysis of styrene oxide with aniline (an epoxide ring-opening reaction) and in ethanol (B145695) dehydration. The results indicated a direct correlation between the number of grafted trimethylsilyl groups and the catalyst's turnover frequency (TOF). Notably, a heavily trimethylsilylated sample demonstrated a TOF that was three to five times higher in the aminolysis of styrene oxide than the unmodified parent aluminosilicate material researchgate.net. This enhancement is attributed to the increased hydrophobicity of the catalyst surface, which facilitates the interaction of non-polar reactants with the active sites.
Table 1: Impact of Trimethylsilylation on Catalyst Activity
| Catalyst | Degree of Silylation | Relative Turnover Frequency (TOF) in Styrene Oxide Aminolysis | Reference |
|---|---|---|---|
| Parent Aluminosilicate | None | 1x | researchgate.net |
| Trimethylsilylated Aluminosilicate | High | 3-5x | researchgate.net |
Organosilicon Compounds in Catalyst Development and Optimization
Organosilicon compounds are integral to modern catalyst development, influencing their efficacy through both direct participation in the catalytic cycle and by enabling complex synthetic pathways. The optimization of catalysts often involves the strategic incorporation of organosilicon moieties to fine-tune steric and electronic properties.
A prime example is the rational design of ligands for metal-catalyzed reactions. In the palladium-catalyzed silyl-Heck reaction, the choice of phosphine ligands is critical. Research has shown that larger and more electron-rich phosphine ligands can significantly improve the reaction's efficiency. The steric bulk of substituents on the ligand, including organosilyl groups, plays a crucial role. For instance, in certain intermediates, the large trimethylsilyl group can be the most sterically demanding component, and this bulk is accommodated by specific diaryl-tert-butylphosphine ligands. This demonstrates how the steric and electronic effects of silicon-containing groups are a key consideration in ligand design and catalyst optimization nih.gov.
Furthermore, derivatives of this compound are used to introduce robust protecting groups that are essential in multi-step syntheses involving various catalysts. The 2-(trimethylsilyl)ethyl (TMSE) ester is a valuable protecting group for carboxylic acids due to its stability and mild cleavage conditions. This compound can be converted into 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, an effective reagent for forming TMSE esters without needing an external promoter or catalyst. The reaction is believed to proceed through a β-silyl carbocation, which is stabilized by hyperconjugation from the adjacent silicon-carbon bond mdpi.com. The ability to protect functional groups with moieties like TMSE is crucial for the successful application of catalysts in the synthesis of complex molecules, preventing unwanted side reactions at sensitive sites.
Functionalization of Sulfur Compounds via 2-(Trimethylsilyl)ethyl Moiety
The 2-(trimethylsilyl)ethyl group plays a significant role in the functionalization of sulfur compounds. The presence of silicon and sulfur on adjacent carbon atoms in molecules like 2-(trimethylsilyl)ethyl sulfides, sulfoxides, and sulfones provides versatile synthetic routes to a wide range of derivatives.
The 2-(trimethylsilyl)ethyl sulfur group is a key synthon in organic synthesis. For example, 2-(trimethylsilyl)ethanethiol and its derivatives serve as precursors for various transformations. The reactions of 2-(trimethylsilyl)ethyl sulfides allow for the synthesis of non-silylated thiols and disulfides. Moreover, the 2-(trimethylsilyl)ethyl group can be selectively removed to yield other important sulfur-containing molecules.
This moiety is also employed in the formation of 2-(trimethylsilyl)ethylsulfonamides (SES-amides), which are valuable protecting groups for amines. The SES protecting group is known for its stability under a variety of conditions and its selective cleavage. Reagents such as N-sulfinyl-[2-(trimethylsilyl)ethyl]sulfonamide (SES-NSO) and di[2-(trimethylsilyl)ethyl]sulfodiimide are used for the synthesis of SES-protected amines. These synthetic strategies highlight the utility of the 2-(trimethylsilyl)ethyl moiety in manipulating and functionalizing sulfur-containing molecules, enabling the preparation of complex target structures.
Table 2: Examples of Sulfur Functionalization Using the 2-(Trimethylsilyl)ethyl Group
| Starting Material Class | Reagent/Condition | Resulting Functional Group/Product |
|---|---|---|
| 2-(Trimethylsilyl)ethyl sulfides | Selective cleavage | Thiols, Disulfides |
| Amines | 2-(Trimethylsilyl)ethylsulfonamide reagents (e.g., SES-NSO) | SES-protected amines |
| 2-(Trimethylsilyl)ethyl sulfides | Oxidation | 2-(Trimethylsilyl)ethyl sulfoxides, 2-(Trimethylsilyl)ethyl sulfones |
Advanced Spectroscopic and Computational Characterization in Research
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopy is a cornerstone in the characterization of 2-(Trimethylsilyl)ethanol, offering detailed information on its molecular framework and the behavior of the key trimethylsilyl (B98337) moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ²⁹Si NMR for trimethylsilyl groups)
NMR spectroscopy is the most powerful tool for the routine and in-depth structural analysis of this compound and its derivatives in solution.
¹H NMR: The proton NMR spectrum provides distinct signals for the different hydrogen environments in the molecule. The nine protons of the trimethylsilyl (TMS) group typically appear as a sharp, intense singlet near 0 ppm, a characteristic chemical shift for TMS groups. The methylene (B1212753) protons adjacent to the silicon atom (Si-CH₂) and the hydroxyl group (O-CH₂) appear as multiplets, often triplets if coupling is well-resolved, at distinct chemical shifts further downfield.
¹³C NMR: The carbon NMR spectrum complements the proton data. The carbon atoms of the TMS group show a signal at a characteristic upfield chemical shift. The two methylene carbons (Si-CH₂ and O-CH₂) are also readily identified in the spectrum.
²⁹Si NMR: As the only naturally occurring magnetic isotope of silicon, ²⁹Si NMR is invaluable for directly probing the silicon environment. pascal-man.com For molecules containing the trimethylsilyl group, the ²⁹Si chemical shift provides information about the electronic environment around the silicon atom. umich.edu The reference standard for both ¹H, ¹³C, and ²⁹Si NMR is tetramethylsilane (B1202638) (TMS), which is assigned a chemical shift of 0.0 ppm. pascal-man.com The coupling between ¹H and ²⁹Si nuclei can also be observed as satellite peaks in the proton spectrum, with a typical two-bond coupling constant (²JSi-H) of around 6.6 Hz. researchgate.net
| Nucleus | Typical Chemical Shift (ppm) relative to TMS | Description |
|---|---|---|
| ¹H | ~0.0 | Singlet, 9H, (CH₃)₃Si- |
| ¹H | ~0.9-1.1 | Multiplet, 2H, -Si-CH₂- |
| ¹H | ~3.6-3.8 | Multiplet, 2H, -CH₂-OH |
| ¹³C | ~-2.0 | (CH₃)₃Si- |
| ¹³C | ~20-25 | -Si-CH₂- |
| ¹³C | ~60-65 | -CH₂-OH |
| ²⁹Si | Variable | (CH₃)₃Si- |
Mass Spectrometry (MS) and Advanced Fragmentation Pathway Analysis (e.g., NALDI-MS, FT-ICR-MS, QqQ ESI-MS/MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation patterns of this compound and its derivatives, which aids in structural confirmation. Trimethylsilylated compounds, including ethers derived from this compound, exhibit characteristic fragmentation behaviors under electron ionization (EI). sci-hub.senih.gov
Common fragmentation pathways for trimethylsilyl ethers involve the formation of specific diagnostic ions. A prominent fragment is often observed at a mass-to-charge ratio (m/z) of 73, corresponding to the [(CH₃)₃Si]⁺ ion. Another significant fragmentation involves cleavage of the C-C bond alpha to the oxygen, leading to the formation of an oxonium ion. The loss of a methyl group (CH₃) from the molecular ion to form the [M-15]⁺ ion is also a common feature. nih.gov
Advanced MS techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) provide ultra-high resolution and accurate mass measurements, allowing for the unambiguous determination of elemental compositions for fragment ions. nih.govrsc.org Electrospray Ionization (ESI) is a soft ionization technique often coupled with FT-ICR MS or triple quadrupole (QqQ) analyzers for studying non-volatile derivatives or reaction intermediates in solution. rsc.org
| m/z | Proposed Fragment Ion | Significance |
|---|---|---|
| [M-15]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group. |
| 75 | [(CH₃)₂Si=OH]⁺ | Result of rearrangement after methyl loss. |
| 73 | [(CH₃)₃Si]⁺ | Characteristic trimethylsilyl cation. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound. The spectrum is characterized by absorptions corresponding to O-H, C-H, and C-O bond vibrations.
The most prominent feature in the IR spectrum of this compound is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. lumenlearning.comcore.ac.uk The broadness of this peak is due to intermolecular hydrogen bonding. Strong absorption bands observed between 2850 and 2960 cm⁻¹ are attributed to the C-H stretching vibrations of the methyl and methylene groups. pressbooks.pub The C-O stretching vibration typically appears as a strong band in the 1050-1260 cm⁻¹ region. lumenlearning.com Additionally, characteristic absorptions related to the Si-C bonds and Si(CH₃)₃ group vibrations (e.g., rocking) are expected in the fingerprint region (below 1500 cm⁻¹).
| Wavenumber (cm⁻¹) | Bond Vibration | Description |
|---|---|---|
| 3200 - 3600 | O-H stretch (hydrogen-bonded) | Strong, broad |
| 2850 - 2960 | C-H stretch (sp³) | Strong |
| 1050 - 1260 | C-O stretch | Strong |
| ~1250 and ~840 | Si-(CH₃)₃ vibrations | Strong, sharp |
X-ray Structural Studies for Solid-State Conformation (e.g., of N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates)
While this compound itself is a liquid, X-ray crystallography of its solid derivatives provides definitive information about its conformation in the solid state. A notable example is the structural analysis of N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates. core.ac.uk
In the crystal structures of 1-adamantyl N-nitroso-N-(2-trimethylsilyl)ethyl carbamate (B1207046) and 2,4,6-tris(t-butyl)phenyl N-nitroso-N-(2-trimethylsilyl)ethylcarbamate, the 2-(trimethylsilyl)ethyl group was found to adopt an anti conformation. core.ac.uk This conformation refers to the dihedral angle between the silicon atom and the adjacent carbon atom of the ethyl chain. The analysis of the C(4)–Si–C(3)–C(2) dihedral angle revealed a nearly ideal gauche positioning of the CH₂ group relative to the methyl groups on the silicon atom. core.ac.uk This type of detailed structural data is invaluable for understanding steric interactions and preferred molecular geometries, which can influence reaction pathways.
| Structural Feature | Observation in N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates core.ac.uk |
|---|---|
| Conformation of TMSE group | anti |
| Positioning of CH₂ relative to Si-CH₃ groups | Nearly ideal gauche |
Computational Chemistry and Theoretical Studies
Computational methods, particularly Density Functional Theory (DFT), are employed to complement experimental data, providing deeper insights into the structural and electronic properties of molecules containing the 2-(trimethylsilyl)ethyl group.
Density Functional Theory (DFT) Calculations for Structural Features and Conformational Analysis
DFT calculations have proven to be highly effective in modeling the structures of complex molecules incorporating the 2-(trimethylsilyl)ethyl moiety. For instance, calculations performed at the B3LYP/6-31+G(d) level of theory have been shown to accurately reproduce the structural features of N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates that were determined experimentally by X-ray crystallography. core.ac.uk
These theoretical studies provide valuable information on bond lengths, bond angles, and dihedral angles. Furthermore, detailed conformational analysis using DFT can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. core.ac.ukresearchgate.net For the nitrosocarbamate derivatives, DFT correctly predicted the anti conformation of the 2-(trimethylsilyl)ethyl group as the most stable arrangement, corroborating the solid-state X-ray data. core.ac.uk Such computational analyses are crucial for rationalizing observed chemical behavior and predicting the properties of related structures.
| Computational Method | Application | Key Findings |
|---|---|---|
| DFT (B3LYP/6-31+G(d)) | Structural analysis of N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates | Accurately reproduced experimental X-ray structures. Confirmed the anti conformation of the TMSE group as the minimum energy structure. core.ac.uk |
Ab initio Molecular Orbital (MO) Calculations for Reaction Pathways and Energetics
Ab initio molecular orbital calculations, which are based on the fundamental laws of quantum mechanics without empirical parameters, serve as a powerful tool for elucidating the complex reaction mechanisms of organosilicon compounds like this compound. dtic.mil These "first principles" methods allow chemists to model molecular structures, transition states, and reaction energies with high accuracy, providing a detailed map of the potential energy surface for a given chemical transformation. dtic.milmit.edu By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine critical energetic parameters such as activation barriers and reaction enthalpies that govern the feasibility and rate of a reaction. nih.govresearchgate.net
For organosilicon compounds, these calculations are crucial for understanding reaction pathways that may involve electrophilic or nucleophilic attack. taylorfrancis.com A significant aspect of this compound's reactivity that can be explored via ab initio methods is the stabilization of carbocation intermediates. For instance, in reactions involving the hydroxyl group, a key intermediate is the β-silyl carbocation. mdpi.com Computational models can precisely calculate the energy of this intermediate relative to other possible structures, confirming its stability and its role in the reaction pathway.
The general workflow for these calculations involves:
Geometry Optimization: Finding the lowest energy arrangement of atoms for each species (reactant, product, intermediate, transition state) in the proposed reaction.
Frequency Calculation: Confirming the nature of the stationary points on the potential energy surface. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Calculation: Performing high-level single-point energy calculations on the optimized geometries to obtain accurate thermodynamic and kinetic data. nih.gov
These computational studies can reveal, for example, that the formation of a β-silyl carbocation is energetically favored over other potential intermediates, thereby directing the reaction toward a specific product. This predictive power is essential for designing new synthetic routes and understanding the behavior of silicon-containing molecules in complex chemical environments. taylorfrancis.com
Prediction of Structural and Reactivity Trends
Computational chemistry provides robust methodologies for predicting the structural properties and reactivity trends of molecules like this compound. rsc.orgresearchgate.net By analyzing the electronic structure, these models can explain and forecast how a molecule will behave in a chemical reaction. A cornerstone of this predictive capability is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov
The presence of the trimethylsilyl group [(CH₃)₃Si-] has a profound influence on the electronic structure of the ethanol (B145695) backbone. A key trend predicted by computational models is the effect of the silicon-carbon bond on the HOMO energy level. Compared to a carbon-carbon or carbon-hydrogen bond, the C-Si bond has a higher energy HOMO. kuet.ac.bd This elevation of the HOMO level makes the molecule a better electron donor and more susceptible to attack by electrophiles at specific sites.
The most significant reactivity trend associated with this compound and related compounds is the β-silicon effect . qub.ac.uk This effect describes the stabilization of a positive charge (carbocation) on the carbon atom beta to the silicon atom. Computational models can quantify this stabilization, demonstrating that the silyl (B83357) group can dramatically lower the activation energy for reactions that proceed through a β-carbocation intermediate. This explains the high propensity of 2-(trimethylsilyl)ethyl esters to undergo cleavage under acidic conditions. mdpi.com The ability to computationally screen different substrates and predict their relative reactivities based on the stability of such intermediates is a powerful tool in modern chemical research. rsc.org
Modeling of Silicon-Carbon Bond Interactions and Stability
The nature of the silicon-carbon (Si-C) bond is fundamental to the stability and unique reactivity of organosilicon compounds. researchgate.net Computational modeling allows for a deep investigation of the electronic interactions within this bond and its influence on adjacent atoms. The Si-C bond is longer and more polarizable than a C-C bond, which are features that can be precisely modeled using quantum chemical methods.
A critical interaction that computational models can visualize and quantify is hyperconjugation . This is the primary electronic mechanism behind the β-silicon effect. qub.ac.uk In a reactive intermediate where a carbocation forms at the β-carbon, modeling reveals a stabilizing interaction between the filled σ-orbital of the C-Si bond and the adjacent empty p-orbital of the carbocation. This delocalization of electron density effectively stabilizes the positive charge, lowering the energy of the intermediate and the transition state leading to it.
This stabilizing interaction has significant consequences for the stability of the molecule and its reaction pathways. It facilitates the cleavage of the Si-C bond under specific conditions, a process that is synthetically useful for installing or removing protecting groups. qub.ac.ukrsc.org For example, the reaction of 2-(trimethylsilyl)ethyl esters with fluoride (B91410) ions proceeds via the formation of a stable pentacoordinate silicon intermediate, followed by elimination and cleavage of the C-Si bond to release the deprotected carboxylic acid.
Computational studies can provide detailed information on bond dissociation energies (BDEs), atomic charges, and orbital shapes, which collectively explain the stability and reactivity patterns observed experimentally. nih.gov By modeling these fundamental interactions, chemists can understand why the Si-C bond in a structure like this compound is stable under many conditions but can be selectively cleaved to facilitate specific chemical transformations.
Interactive Data Table: Computational Insights into this compound
| Computational Method/Concept | Application to this compound | Predicted Outcome/Insight |
| Ab initio MO Calculations | Mapping reaction pathways involving the hydroxyl group or C-Si bond cleavage. | Elucidation of multi-step mechanisms, identification of transition states, and calculation of activation energy barriers. dtic.miltaylorfrancis.com |
| Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO and LUMO energy levels and spatial distribution. | The C-Si bond raises the HOMO energy, predicting high reactivity towards electrophiles. nih.govkuet.ac.bd |
| β-Silicon Effect Modeling | Quantifying the stabilization of a positive charge on the carbon atom beta to the silicon. | Predicts exceptional stability of β-silyl carbocation intermediates, explaining reaction regioselectivity and rates. mdpi.comqub.ac.uk |
| Hyperconjugation Analysis | Modeling the orbital overlap between the C-Si σ-bond and an adjacent empty p-orbital. | Explains the electronic origin of the β-silicon effect and the conditions under which Si-C bond cleavage is favored. qub.ac.uk |
| Bond Dissociation Energy (BDE) Calculation | Determining the energy required to homolytically cleave bonds within the molecule. | Quantifies the relative strength of the C-Si, C-C, C-O, and O-H bonds, informing thermal stability and reaction selectivity. nih.gov |
Future Directions and Emerging Research Avenues
Exploration of Novel Reactivity Patterns for 2-(Trimethylsilyl)ethanol
Future research is poised to uncover novel reactivity patterns for this compound and its derivatives beyond their conventional roles. A key area of exploration lies in the development of new catalytic systems that can modulate the formation and cleavage of the 2-(trimethylsilyl)ethyl (TMSE) group, offering milder conditions and enhanced selectivity. For instance, the use of earth-abundant metal catalysts for dehydrogenative coupling reactions to form silyl (B83357) ethers presents a more sustainable alternative to traditional methods. mdpi.comnih.gov
Furthermore, investigations into the reactivity of the β-silyl carbocation intermediate, which is central to the cleavage of TMSE esters, could lead to new synthetic transformations. mdpi.com By trapping this intermediate with various nucleophiles, chemists could potentially forge new carbon-carbon and carbon-heteroatom bonds in a controlled manner. The unique electronic properties conferred by the silicon atom are ripe for exploitation in designing novel cascade reactions where the TMSE group not only protects but also participates in subsequent bond-forming events.
Development of New Protecting Group Applications and Orthogonal Strategies
The development of new protecting groups derived from this compound is an active area of research. highfine.comresearchgate.net A significant focus is on creating a broader array of TMSE-based protecting groups with finely tuned stabilities and cleavage conditions. This would expand the toolbox available for complex molecule synthesis, allowing for more intricate orthogonal protection strategies. nih.govbham.ac.uknucleos.com Orthogonal protection allows for the selective removal of one protecting group in a multi-protected molecule without affecting others, a crucial strategy in the synthesis of complex molecules like oligosaccharides and peptides. nih.govnucleos.com
For example, the development of fluorous analogues of this compound has introduced new tags for the protection of carboxylic acids, which are particularly useful in peptide synthesis. nih.govacs.org These fluorous tags facilitate purification through fluorous solid-phase extraction. Future work will likely focus on creating TMSE-based protecting groups that are sensitive to a wider range of stimuli, such as light or specific enzymes, further enhancing their orthogonality and utility in intricate synthetic sequences. The synthesis of 'head-to-tail' cyclized peptides, for instance, relies heavily on such orthogonal protecting groups. nih.gov
| Protecting Group Derivative | Target Functional Group | Key Features |
| 2-(Trimethylsilyl)ethyl (TMSE) | Carboxylic acids, Phosphates | Cleavable under mild acidic, basic, or fluoride-mediated conditions. mdpi.comhighfine.comsigmaaldrich.com |
| Fluorous (Trimethylsilyl)ethanol ((F)TMSE) | Carboxylic acids | Enables fluorous tagging for simplified purification in peptide synthesis. nih.govacs.org |
| 2-(Triphenylsilyl)ethoxycarbonyl (Tpseoc) | Amines | Fluoride-cleavable protecting group with high orthogonality to Boc, Fmoc, and Cbz groups. researchgate.net |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | Alcohols | A common protecting group derived from a related structure. highfine.com |
Integration of this compound in Supramolecular Chemistry and Nanomaterials
The integration of this compound derivatives into the realms of supramolecular chemistry and nanomaterials is a burgeoning field with immense potential. datanose.nlub.eduic.ac.uk The principles of molecular self-assembly, driven by non-covalent interactions, are central to supramolecular chemistry and provide a "bottom-up" approach to constructing nanomaterials. ub.eduic.ac.uk The Si-O-C linkage present in silyl ethers derived from this compound offers a hydrolytically cleavable bond that can be exploited in the design of stimuli-responsive materials. mdpi.combohrium.com
Researchers are exploring the incorporation of silyl ethers into polymers to create degradable materials for biomedical applications, such as drug-delivery nanoparticles. bohrium.comnih.gov The rate of degradation of these materials can be precisely controlled by modifying the substituents on the silicon atom, allowing for the design of devices that release their payload over hours, days, or even months. nih.gov Future work could involve the use of this compound to create self-healing materials, smart coatings, and dynamic vitrimers with exceptional thermal stability and reprocessability. bohrium.comacs.org The ability to form and break silyl ether bonds under specific conditions makes them ideal candidates for creating reversible supramolecular assemblies and functional nanomaterials.
| Application Area | Role of this compound Derivative | Potential Impact |
| Drug Delivery | Forms degradable poly(silyl ether) nanoparticles. bohrium.comnih.gov | Tunable release of therapeutics in response to local pH changes. |
| Tissue Engineering | Component of biodegradable scaffolds. | Promotes tissue regeneration with controlled scaffold degradation. |
| Vitrimers | Forms dynamic silyl ether cross-links. acs.org | Creates thermally stable, malleable, and recyclable thermoset polymers. |
| Self-Healing Materials | Reversible silyl ether linkages. | Materials that can repair damage, extending their lifespan. |
Advanced Computational Modeling for Predictive Synthesis and Reaction Design
Advanced computational modeling is becoming an indispensable tool for understanding and predicting the behavior of chemical systems. nih.govnih.gov In the context of this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations can provide deep insights into reaction mechanisms, transition state geometries, and the thermodynamic and kinetic parameters of reactions. nih.gov This knowledge is crucial for optimizing existing synthetic routes and for the rational design of new reactions and catalysts.
For instance, computational studies can elucidate the factors governing the stability and reactivity of the β-silyl carbocation, aiding in the development of new synthetic methodologies that exploit this intermediate. mdpi.com Furthermore, molecular dynamics simulations can be employed to model the behavior of this compound derivatives in complex environments, such as within the active site of an enzyme or at the interface of a nanomaterial. nih.gov This predictive power can accelerate the discovery of new applications for this compound in areas ranging from biocatalysis to materials science.
Sustainable and Eco-Friendly Synthetic Methodologies
In line with the growing emphasis on green chemistry, a major future direction for research involving this compound is the development of more sustainable and eco-friendly synthetic methodologies. mdpi.comresearchgate.netsigmaaldrich.comarkat-usa.org This includes the design of processes that minimize waste, reduce energy consumption, and utilize renewable resources and non-toxic reagents. sigmaaldrich.comarkat-usa.org
The direct synthesis of organosilicon compounds from elemental silicon and alcohols is a promising green alternative to traditional methods that often rely on halogenated intermediates. mdpi.comresearchgate.net The development of catalytic systems that are based on earth-abundant and biocompatible metals, such as iron and cobalt, for the synthesis of silyl ethers is another key area of focus. mdpi.comnih.gov These catalysts can replace precious metal catalysts, which are often expensive and toxic. Furthermore, the use of greener solvents, such as bio-derived ethanol (B145695) or even water, is being explored to reduce the environmental impact of synthetic processes involving this compound. arkat-usa.orgresearchgate.net The ultimate goal is to create a circular economy around silicon-based chemicals, where byproducts are minimized and materials are recycled and reused. nih.gov
Q & A
Basic Research Questions
Q. What are the primary synthetic applications of 2-(trimethylsilyl)ethanol in organic chemistry, and what methodological precautions are essential?
- Answer: this compound is widely used to introduce the 2-(trimethylsilyl)ethyl (TMSE) group as a protecting group for hydroxyl functionalities. The TMSE group is typically installed via nucleophilic substitution under basic conditions (e.g., using NaH or K₂CO₃ in anhydrous DMF). Deprotection is achieved under mild acidic conditions (e.g., trifluoroacetic acid, TFA, in dichloromethane) to regenerate the alcohol without disrupting sensitive functional groups . Key considerations include moisture-free environments to prevent premature hydrolysis and monitoring reaction progress via TLC or NMR.
Q. How is this compound employed in the synthesis of macrocyclic compounds?
- Answer: In macrolactamization reactions, the TMSE group serves as a temporary protecting group. For example, during the total synthesis of largazole, the TMSE-protected intermediate undergoes TFA-mediated deprotection, followed by HATU/HOAt-mediated cyclization in anhydrous DCM to form the 16-membered macrocycle. Yields typically range from 30–50%, with purity confirmed by ¹H/¹³C NMR and HRMS .
Q. What spectroscopic methods are critical for characterizing TMSE-protected intermediates?
- Answer: ¹H NMR is essential for identifying the trimethylsilyl proton signals (δ ~0.1–0.3 ppm) and verifying deprotection by their disappearance. ¹³C NMR confirms the silyl carbon resonance (δ ~5–10 ppm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks, while IR spectroscopy can track hydroxyl group masking (loss of O-H stretch at ~3200–3600 cm⁻¹) .
Advanced Research Questions
Q. How does the steric bulk of the trimethylsilyl group influence reaction pathways in dimerization studies?
- Answer: In the dimerization of O-quinodimethanes derived from furan derivatives, the trimethylsilyl group sterically hinders [4+4] cycloaddition, favoring [4+2] Diels-Alder pathways. This was demonstrated by trapping experiments with methyl acrylate, where the bulky silyl group shifted product distribution toward endo/exo adducts rather than dimers. Kinetic studies (monitored by ¹H NMR) revealed slower dimerization rates compared to non-silylated analogs .
Q. How can researchers resolve discrepancies in the stability of TMSE-protected alcohols under varying acidic conditions?
- Answer: Contradictory stability reports (e.g., partial deprotection in dilute vs. concentrated TFA) require systematic pH-controlled experiments. For example, LC-MS or quantitative ¹H NMR can monitor deprotection kinetics at different acid concentrations. Adjusting reaction time (shorter exposure for concentrated acid) or using buffered conditions (e.g., TFA/DCM with molecular sieves) minimizes side reactions .
Q. What competing pathways arise during TMSE group installation, and how are they mitigated?
- Answer: Competing oxidation or elimination can occur if reaction conditions are poorly controlled. For instance, in the synthesis of 3-(1-hydroxyethyl)-2-(trimethylsilyl)methylfuran, overoxidation to carboxylic acids was avoided by using inert atmospheres (N₂/Ar) and low temperatures (0–5°C). Reductive workups (NaBH₄) further stabilized alcohol intermediates .
Q. What strategies optimize yields of TMSE-containing intermediates in multistep syntheses?
- Answer: Yield optimization involves:
- Anhydrous conditions: Use of molecular sieves or anhydrous solvents to prevent hydrolysis.
- Catalyst screening: Testing bases like DBU or Et₃N for efficient silylation.
- Stepwise monitoring: Intermediate purification via flash chromatography or recrystallization to remove byproducts.
For example, HATU-mediated couplings in largazole synthesis achieved 30–50% yields after optimizing equivalents of coupling reagents and reaction time .
Data Contradiction Analysis
Q. Why do reported yields for TMSE-deprotection vary across studies, and how can reproducibility be improved?
- Answer: Variability often stems from differences in acid strength, temperature, or trace moisture. Reproducibility requires strict adherence to documented protocols (e.g., 20% TFA in DCM at 0°C for 1 hour). Parallel control experiments using model substrates (e.g., TMSE-protected benzyl alcohol) validate deprotection efficiency before scaling .
Tables for Key Reaction Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
